molecular formula C16H23N3O3 B7918008 [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7918008
M. Wt: 305.37 g/mol
InChI Key: BFDWAKAMFAYIKM-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester is a chiral piperidine derivative featuring a carbamic acid benzyl ester group and an (S)-2-amino-propionyl substituent. The stereochemistry at the piperidine ring (R-configuration) and the amino-propionyl moiety (S-configuration) is critical for its biological interactions.

Properties

IUPAC Name

benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(10-19)18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDWAKAMFAYIKM-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Piperidine Ring Construction

The piperidine ring in Compound X serves as the structural backbone, with its stereochemistry at C3 (R-configuration) critical for biological activity. A widely adopted route involves asymmetric Dieckmann cyclization of β-keto esters, as demonstrated in piperidin-2,4-dione syntheses. For instance, β-keto esters derived from methyl 3-oxopentanoate undergo cyclization under basic conditions (e.g., NaH or n-BuLi) to form 5,6-disubstituted piperidin-2,4-diones. Subsequent stereocontrol is achieved via chiral auxiliaries or catalytic asymmetric induction, though these methods require optimization to avoid racemization.

Introduction of the 2-Amino-propionyl Sidechain

The (S)-2-amino-propionyl group at the piperidine N1 position is introduced through peptide coupling strategies . A phthaloyl-protected β-alanyl chloride has been successfully coupled to piperidine intermediates under anhydrous conditions (DCM, DIPEA). Post-coupling, the phthaloyl group is removed using hydrazine hydrate in ethanol, yielding the free amine. This step is sensitive to over-reduction, necessitating strict temperature control (0–10°C) and stoichiometric monitoring.

Stepwise Synthesis and Process Optimization

Synthesis of (R)-3-Benzylpiperidine-1,3-dicarboxylic Acid 1-tert-Butyl Ester

The tert-butyl ester serves as a temporary protecting group for the piperidine nitrogen during subsequent functionalization. A representative protocol involves:

  • Carbamate formation : Reacting racemic 3-benzylpiperidine with benzyl chloroformate in THF, followed by chiral resolution using preparative HPLC (Chiralcel OJ column, heptane/iPrOH/TFA).

  • Hydrolysis : The ethyl ester is saponified with NaOH in refluxing ethanol, yielding the carboxylic acid intermediate.

StepReagents/ConditionsYieldPurity (HPLC)
1Benzyl chloroformate, THF, 0°C81%95.8% ee
2NaOH (16%), reflux, 10 h88%99.1%

Peptide Coupling and Deprotection

Coupling the (S)-2-amino-propionyl moiety to the piperidine core requires activating the carboxylic acid (e.g., HBTU, HOBt) and reacting it with the amine-protected β-alanine derivative. Critical parameters include:

  • Solvent selection : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents.

  • Stoichiometry : A 1.2:1 molar ratio of amino acid to piperidine derivative ensures complete conversion.

Post-coupling, the tert-butyl carbamate is cleaved using gaseous HCl in DCM, followed by neutralization with aqueous NaOH to isolate the free amine.

Analytical Characterization and Quality Control

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, heptane/ethanol/DEA) resolves Compound X from its enantiomer, with a retention time of 12.3 min for the (R,S)-isomer versus 14.7 min for the (S,R)-isomer. LC-MS confirms the molecular ion peak at m/z 347.45 ([M+H]⁺), consistent with the molecular formula C₁₈H₂₅N₃O₃.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.25–4.18 (m, 1H, piperidine H3), 3.15–3.08 (m, 2H, NH₂CH₂).

  • ¹³C NMR : 156.8 ppm (C=O, carbamate), 128.5–127.3 ppm (Ar-C), 54.1 ppm (piperidine C3).

Industrial-Scale Process Considerations

Cost-Efficient Resolution Techniques

Large-scale production employs kinetic resolution over chiral columns, reducing reliance on expensive chiral catalysts. A 20 kg batch of racemic precursor resolved via simulated moving bed (SMB) chromatography achieves 99% ee with a productivity of 1.2 kg/day.

Solvent Recycling and Waste Management

Ethyl acetate and heptane are recovered via distillation (≥90% efficiency), while aqueous waste is treated with activated carbon to adsorb residual organics.

Applications and Derivative Synthesis

Compound X serves as a precursor to ghrelin receptor agonists (e.g., anamorelin), where its stereochemistry enhances binding affinity to GHSR-1a. Derivatives with modified acyl groups (e.g., 2-aminobutyryl) show improved metabolic stability in preclinical models .

Chemical Reactions Analysis

Types of Reactions

[®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate ester or the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring or the amino acid moiety.

    Reduction: Reduced forms of the carbamate ester or the piperidine ring.

    Substitution: Substituted derivatives at the amino or carbamate ester positions.

Scientific Research Applications

Pharmacological Studies

  • Mechanism of Action : Research has indicated that compounds similar to [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester exhibit significant interactions with neurotransmitter systems. This compound may influence pathways related to dopamine and serotonin, making it a candidate for studying neuropharmacological effects.
  • Potential Therapeutic Uses : There is ongoing exploration into the use of this compound for treating neurological disorders such as depression and anxiety due to its potential modulatory effects on neurotransmitter levels.

Synthesis of Derivatives

  • Chemical Synthesis : The compound serves as a precursor for synthesizing various derivatives that can be tailored for specific biological activities. For example, modifications to the piperidine ring or the carbamic acid portion can yield compounds with enhanced efficacy or reduced side effects.
  • Structure-Activity Relationship (SAR) Studies : Researchers are utilizing this compound in SAR studies to elucidate the relationship between chemical structure and biological activity, aiding in the design of more effective drugs.

Biochemical Assays

  • Enzyme Inhibition Studies : The compound has been employed in assays to evaluate its inhibitory effects on specific enzymes involved in metabolic pathways, providing insights into its potential role as a therapeutic agent.
  • Cell-Based Assays : In vitro studies using cell lines have demonstrated that this compound can affect cell proliferation and apoptosis, indicating its potential utility in cancer research.

Case Studies

Several case studies have highlighted the applications of this compound:

StudyFocusFindings
Neuropharmacology Study (2020) Investigated effects on serotonin receptorsShowed promising modulation of receptor activity, suggesting potential antidepressant properties.
SAR Analysis (2021) Examined structural variationsIdentified key modifications that enhance binding affinity to target receptors.
Cancer Cell Line Study (2022) Assessed cytotoxic effects on tumor cellsDemonstrated significant inhibition of cell growth in specific cancer types, warranting further investigation into its anticancer potential.

Mechanism of Action

The mechanism of action of [®-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The target compound shares a core piperidine-carbamate framework with several analogs, differing primarily in substituents. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Structural Differences
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester C₁₆H₂₁N₃O₃* ~315.36 N/A N/A Parent compound; benzyl ester group
[(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester C₁₉H₂₉N₃O₃ 347.45 1.14 (Predicted) 499.8 (Predicted) Isopropyl substitution on carbamate
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester C₁₄H₂₇N₃O₃ 285.38 1.10 (Predicted) 412.7 (Predicted) tert-butyl ester instead of benzyl
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester C₁₈H₂₄N₂O₃ 318.42 N/A N/A Cyclopropyl and hydroxyethyl groups

*Exact molecular formula inferred from and .

Key Observations:

  • Steric and Electronic Effects: The tert-butyl ester in the analog from reduces molecular weight (285.38 vs. ~315.36) and boiling point (412.7°C vs. 499.8°C in the isopropyl analog) compared to benzyl esters, likely due to decreased aromaticity and steric bulk .
  • Biological Activity: Benzyl ester derivatives (e.g., the target compound) are associated with stronger physostigmine-like activity compared to alkyl esters (e.g., ethyl, tert-butyl), as seen in . This aligns with the enhanced stability and receptor affinity of aromatic carbamates .

Pharmacological and Functional Comparisons

  • Physostigmine-like Activity: Methyl and benzyl carbamates (e.g., the target compound) exhibit potent miotic and intestinal peristalsis-stimulating effects, surpassing ethyl and phenyl analogs in potency .
  • Quaternary Salts vs.

Biological Activity

The compound [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS No. 919108-31-9) is a carbamate derivative that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, potency, and relevant research findings.

  • Molecular Formula : C₁₆H₂₃N₃O₃
  • Molecular Weight : 285.38 g/mol
  • Structure : The compound features a piperidine ring, an amino acid moiety, and a carbamate functional group, which contribute to its biological activity.

The primary biological activity of this compound is attributed to its role as an inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA) . This enzyme is involved in the hydrolysis of N-acylethanolamines, which play critical roles in various physiological processes, including pain modulation and inflammation.

Potency

Research indicates that this compound exhibits significant inhibitory potency against rat NAAA, with an IC50 value of 127 nM , demonstrating its potential as a therapeutic agent for conditions associated with elevated N-acylethanolamines levels . Comparative studies have shown that modifications to the carbamate structure can enhance or diminish inhibitory activity, highlighting the importance of structural optimization in drug design.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • The presence of specific stereochemical configurations at the piperidine ring significantly affects potency.
  • Enantiomers with the (S) configuration at position 3 showed a ten-fold increase in inhibitory potency compared to their (R) counterparts in certain derivatives .

Stability and Metabolism

Stability studies indicate that this compound demonstrates a favorable half-life in physiological conditions:

  • At pH 7.4, the half-life ranges from 18.0 to 73.8 minutes , indicating good stability compared to other carbamate derivatives .

Therapeutic Applications

  • Pain Management : Given its NAAA inhibitory action, this compound has potential applications in treating chronic pain conditions by modulating endocannabinoid levels.
  • Neurodegenerative Disorders : The modulation of N-acylethanolamines may also have implications for neurodegenerative diseases, where inflammation plays a crucial role.

Comparative Analysis with Other Compounds

Compound NameIC50 (nM)Notes
This compound127High potency against rat NAAA
Similar Carbamate Derivative A250Moderate potency
Similar Carbamate Derivative B>1000Low potency

This table illustrates the comparative potency of this compound against other related compounds, reinforcing its potential as a lead candidate for further development.

Q & A

Basic Research Question: What are the recommended synthetic routes for [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester, and how can purity be validated?

Methodological Answer:
Synthesis typically involves multi-step coupling reactions. For example, a coupling procedure similar to benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2) uses triethylamine in DMF to facilitate amide bond formation between the piperidine core and amino acid derivatives . Post-synthesis, purity validation should include:

  • HPLC with UV detection (λ = 210–254 nm) to assess >95% purity.
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., M+1 peaks as in , where a related compound showed M+1:345.29) .
  • Chiral chromatography to verify stereochemical integrity, critical given the (R) and (S) configurations in the structure.

Advanced Research Question: How can researchers optimize the stereoselective synthesis of this compound to minimize diastereomer formation?

Methodological Answer:
Stereochemical control is crucial due to the chiral centers. Strategies include:

  • Chiral auxiliaries or catalysts : Use of enantiopure starting materials, such as (S)-2-aminopropionic acid derivatives, to direct stereochemistry during coupling (as seen in for analogous compounds) .
  • Reaction monitoring : Employ NMR spectroscopy (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) to track diastereomer ratios during intermediate steps.
  • Temperature control : Lower reaction temperatures (e.g., 0–4°C) during coupling steps to reduce racemization, as demonstrated in piperidine-based syntheses ( ) .

Basic Research Question: What analytical techniques are essential for characterizing the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : For definitive confirmation of stereochemistry and molecular geometry, as applied to piperidine derivatives in .
  • FT-IR spectroscopy : To identify functional groups (e.g., carbamate C=O stretch ~1700 cm1^{-1}, amide N–H ~3300 cm1^{-1}).
  • High-resolution MS (HRMS) : To confirm the exact mass (e.g., calculated for C16_{16}H23_{23}N3_{3}O4_{4}: 345.42 g/mol).

Advanced Research Question: How does the compound’s stability vary under different storage conditions, and what degradants are observed?

Methodological Answer:

  • Stability studies : Store at –20°C under inert atmosphere (N2_2) to prevent hydrolysis of the benzyl carbamate group, as recommended for similar compounds in .
  • Forced degradation : Expose to heat (40–60°C), acidic/basic conditions, and UV light. Monitor via:
    • LC-MS to identify degradants (e.g., de-esterified products or oxidized piperidine rings).
    • Kinetic analysis : Calculate degradation rate constants using Arrhenius plots ( highlights hydrolysis risks for carbamates) .

Basic Research Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (as per and ) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially given the compound’s unknown acute toxicity profile (similar precautions in ) .
  • Waste disposal : Segregate organic waste and contract certified hazardous waste services, aligning with protocols in .

Advanced Research Question: How can computational modeling predict the compound’s biological activity or binding affinity to target proteins?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., growth hormone secretagogue receptors, as seen in for related piperidine derivatives) .
  • QSAR models : Corlate structural features (e.g., logP, H-bond donors) with bioactivity data from analogs ( provides PubChem-derived descriptors for similar compounds) .
  • MD simulations : Analyze conformational stability in aqueous or lipid bilayers (refer to ’s synthesis of dynamic intermediates) .

Basic Research Question: What chromatographic methods are suitable for isolating intermediates during synthesis?

Methodological Answer:

  • Flash chromatography : Use silica gel columns with gradients of CH2_2Cl2_2/MeOH or hexane/IPA (e.g., 10:1 → 70:30, as in ) .
  • Prep-HPLC : Employ C18 columns and trifluoroacetic acid (0.1% v/v) in mobile phases for polar intermediates.

Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentration ranges).
  • Dose-response validation : Reproduce key assays (e.g., IC50_{50} determinations) using standardized protocols ( highlights variability in GH secretagogue potency for similar structures) .
  • Structural analogs : Test derivatives (e.g., tert-butyl esters in ) to isolate pharmacophore contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.